(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
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Description
(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one, also known as FMI-167, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been found to possess various biological activities and has been the focus of several scientific research studies.
Scientific Research Applications
Bio-Reductive Pro-Drug Systems
The compound is related to structures that have been investigated for their potential as bio-reductively activated pro-drug systems. Specifically, derivatives of furan and isoquinoline have been explored for releasing therapeutic drugs in hypoxic solid tumors, suggesting a potential application in cancer treatment (Berry et al., 1997).
Anti-Tuberculosis Activity
Derivatives of furan and isoquinoline have been synthesized and assessed for their anti-tuberculosis activity, indicating the compound's relevance in developing treatments against bacterial infections (Bai et al., 2011).
Anti-Cancer Agents
The compound is structurally related to molecules designed as tubulin-binding agents, which are explored for their selective and potent anti-cancer properties. These studies highlight the compound's potential application in the development of new therapeutic strategies for cancer treatment (Aneja et al., 2006).
Antiviral Research
Studies have designed derivatives of isoquinoline for inhibiting HIV-1 reverse transcriptase, showcasing the compound's potential utility in antiviral drug development and its relevance in the fight against HIV/AIDS (Chander et al., 2016).
Anti-TMV Activity
Isoquinoline alkaloids derived from plants showing weak anti-TMV activity suggest the compound's possible application in agricultural research, particularly in developing plant protectants against viral diseases (Hu et al., 2020).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-5-4-14-12-18(9-8-13(14)11-16)17(19)7-6-15-3-2-10-21-15/h2-7,10-11H,8-9,12H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSAWWZURRADH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C=CC3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CN(CC2)C(=O)/C=C/C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one |
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